molecular formula C10H14N2O3 B15095259 Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)

Cat. No.: B15095259
M. Wt: 210.23 g/mol
InChI Key: JRWDOGIMXZGRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) is a substituted benzoic acid derivative with a primary amino group at the 5-position and a secondary amine substituent at the 2-position, comprising a methyl group and a 2-hydroxyethyl chain. The compound’s structure (inferred from IUPAC nomenclature) suggests a molecular formula of C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-amino-2-[2-hydroxyethyl(methyl)amino]benzoic acid

InChI

InChI=1S/C10H14N2O3/c1-12(4-5-13)9-3-2-7(11)6-8(9)10(14)15/h2-3,6,13H,4-5,11H2,1H3,(H,14,15)

InChI Key

JRWDOGIMXZGRBJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)N)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid followed by reduction to introduce the amino group. The hydroxyethyl and methylamino groups can be introduced through subsequent alkylation and substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of metabolic processes.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents at the 2-position:

Compound Name (9CI) CAS Number Molecular Formula Substituent at 2-Position Key Properties
Target Compound - C₁₀H₁₄N₂O₃ N-Methyl-N-(2-hydroxyethyl)amino Polar, moderate LogP, H-bond donor/acceptor
Benzoic acid, 5-amino-2-[(2-hydroxyethyl)amino]- 128402-49-3 C₉H₁₂N₂O₃ (2-Hydroxyethyl)amino (no methyl) Higher H-bond capacity due to free -NH
Benzoic acid, 5-amino-2-(2-aminoethoxy)- 766551-71-7 C₉H₁₂N₂O₃ 2-Aminoethoxy (ether linkage) Reduced basicity, increased rigidity
Benzoic acid, 5-amino-2-[2-(methylamino)ethoxy]- 129018-80-0 C₁₀H₁₄N₂O₃ 2-(Methylamino)ethoxy Enhanced hydrophobicity vs. target

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s N-methyl-N-(2-hydroxyethyl)amino group provides one H-bond donor (hydroxyl) and two acceptors (amine and hydroxyl), whereas the non-methylated analog (CAS 128402-49-3) has an additional H-bond donor (-NH), enhancing crystal packing efficiency .
  • Lipophilicity : The methyl group in the target compound slightly increases LogP compared to CAS 128402-49-3, reducing aqueous solubility but improving membrane permeability .
  • Thermal Stability: Methylation may lower melting points due to reduced intermolecular H-bonding compared to non-methylated analogs .

Research Findings and Challenges

    Biological Activity

    Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) (CAS No. 610276-33-0) is a compound with notable biological activities that have been explored in various studies. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C10H14N2O3
    • Molecular Weight : 210.23 g/mol
    • Structure : The compound contains a benzoic acid moiety with an amino group and a hydroxyethyl methylamino substituent, which may influence its solubility and biological interactions.

    Biological Activity Overview

    Benzoic acid derivatives have been studied for their analgesic, anti-inflammatory, and potential anticancer properties. The following sections detail specific biological activities and findings related to this compound.

    Analgesic Activity

    Recent studies have highlighted the analgesic potential of benzoic acid derivatives. For instance, research on related compounds showed significant anti-nociceptive effects:

    • In Vivo Studies : In a study evaluating the analgesic effects of analogous compounds, it was found that certain derivatives exhibited up to 75% reduction in pain response in animal models when compared to control groups .
    • Mechanism of Action : The proposed mechanism involves selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating pain and inflammation pathways .

    Anti-inflammatory Properties

    The anti-inflammatory effects of benzoic acid derivatives have also been investigated:

    • Formalin Test : Inflammatory responses were assessed using the formalin test, where certain derivatives demonstrated significant reductions in edema formation induced by inflammatory agents like carrageenan .
    • Toxicity Assessment : Toxicity studies indicated no acute toxicity at high doses (2000 mg/kg), suggesting a favorable safety profile for further development .

    Case Studies and Research Findings

    The following table summarizes key findings from various studies on the biological activity of benzoic acid derivatives:

    Study ReferenceBiological ActivityKey Findings
    Analgesic Activity75% pain reduction in writhing test at 50 mg/kg dose.
    Anti-inflammatorySignificant edema reduction in formalin test; safe at doses up to 2000 mg/kg.
    PharmacokineticsLow plasma bioavailability; modifications suggested to enhance efficacy.

    The biological activity of benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI) can be attributed to several mechanisms:

    • Inhibition of COX Enzymes : The compound may selectively inhibit COX-2, reducing prostaglandin synthesis involved in pain and inflammation.
    • Interaction with Ion Channels : Some studies suggest that derivatives may modulate ion channels involved in nociception, further contributing to their analgesic effects.
    • ADME Properties : Predictions regarding Absorption, Distribution, Metabolism, and Excretion (ADME) indicate potential challenges with bioavailability but suggest avenues for structural modifications to improve pharmacokinetic profiles .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.